(2-Cyclohexylethyl)(methyl)amine
Overview
Description
(2-Cyclohexylethyl)(methyl)amine, also known as 2-CMEA, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 183-186°C and a melting point of -46°C. 2-CMEA is a derivative of the cyclohexylamine family, which is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. 2-CMEA is also used as a solvent for various organic reactions. This compound can be synthesized using a variety of methods, and its applications in research are numerous.
Scientific Research Applications
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Biomedical Applications of Methionine-Based Systems
- Application Summary : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
- Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
- Results or Outcomes : The review systematically summarizes the recent progress in Met-based strategies for biomedical applications .
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Asymmetric Reductive Amination
- Application Summary : Secondary amines, such as “(2-Cyclohexylethyl)(methyl)amine”, can serve as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .
- Methods of Application : The process involves the use of a selected additive set under mild conditions (0–25 °C) .
- Results or Outcomes : This method provides a solution to the secondary amine participating asymmetric reductive amination problem in organic synthesis .
- Michael Additions of Amines to Methyl Acrylates
- Application Summary : The Michael addition of amines to α,β-unsaturated esters is a versatile reaction in organic synthesis. This process of 1,4-addition is useful for the synthesis of β-amino acids and derivatives .
- Methods of Application : The reaction can be carried out under microwave irradiation, which typically produces faster reactions and higher yields .
- Results or Outcomes : The procedure has been developed for the preparation of a series of β-amino esters derived from 1,4-addition of benzylamine and (S)-(-)-α-methylbenzylamine to methyl crotonate, methyl methacrylate, and methyl acrylate .
Safety And Hazards
properties
IUPAC Name |
2-cyclohexyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-10-8-7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYFTGSOYOWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211199 | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexylethyl)(methyl)amine | |
CAS RN |
62141-38-2 | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062141382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62141-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.